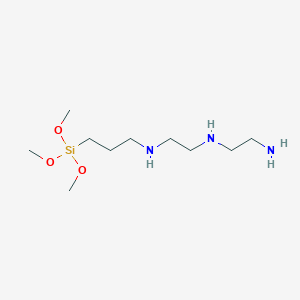
I BW A 844U
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine is a chemical compound with the molecular formula C21H26IN5O2 It is known for its unique structure, which includes an iodine atom, an amino group, and a xanthine core
Méthodes De Préparation
The synthesis of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves several steps, starting with the preparation of the phenethylamine derivative. The iodination of the aromatic ring is typically achieved using iodine and a suitable oxidizing agent. The amino group is introduced through a nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine can be compared with other similar compounds, such as:
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine analogs: These compounds share a similar core structure but differ in the substituents attached to the xanthine ring.
Other xanthine derivatives: Compounds like caffeine and theophylline, which also contain a xanthine core, but have different substituents and biological activities
This compound’s unique combination of an iodine atom, an amino group, and a xanthine core sets it apart from other similar compounds, making it a subject of interest in various scientific fields.
Propriétés
Numéro CAS |
116370-32-2 |
|---|---|
Formule moléculaire |
C21H26IN5O2 |
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
3-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26IN5O2/c1-2-10-27-20(28)17-19(25-18(24-17)14-5-3-4-6-14)26(21(27)29)11-9-13-7-8-16(23)15(22)12-13/h7-8,12,14H,2-6,9-11,23H2,1H3,(H,24,25)/i22-2 |
Clé InChI |
AZWSEPNWIHTUNW-ONBQKKEBSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
SMILES isomérique |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)[125I] |
SMILES canonique |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
Key on ui other cas no. |
116370-32-2 |
Synonymes |
3-(3-iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine I BW A 844U I-BW-A844U I-BWA844U |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)



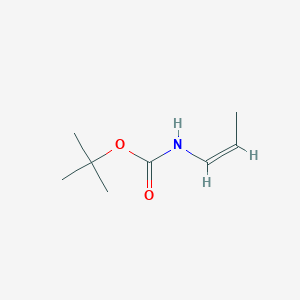

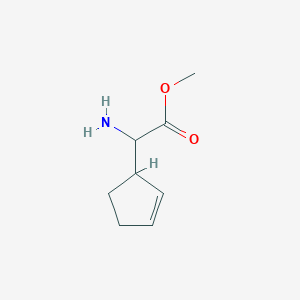
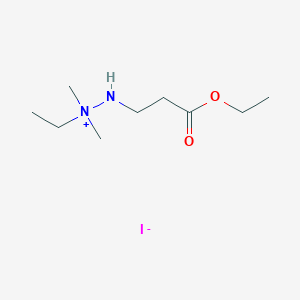
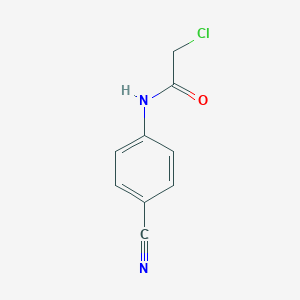
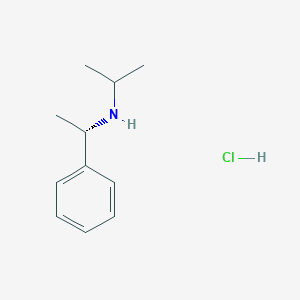

![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
